Hydroxylauric Acid

描述

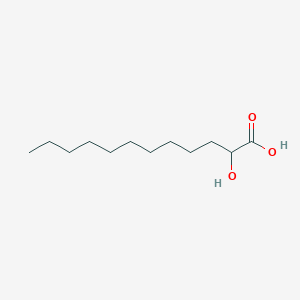

2-Hydroxydodecanoic acid (C₁₂H₂₄O₃, molecular weight: 216.32 g/mol) is a medium-chain saturated hydroxy fatty acid characterized by a hydroxyl group at the C-2 position of a dodecanoic acid backbone . It is also known as α-hydroxylauric acid and has CAS numbers 2984-55-6 and 74355-65-0 . This compound is synthetically accessible with purities exceeding 98% and is utilized in diverse applications, including chiral separation methods, polymer synthesis, and lipid metabolism studies . Notably, it is found in bacterial membranes (e.g., Pseudomonas lutea) and fungal lipid profiles, where it modulates hyphal growth and immune responses . While some sources classify it as a xenobiotic metabolite in humans , others highlight its natural occurrence in microbial systems .

属性

IUPAC Name |

2-hydroxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZIJQXINJLRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021252 | |

| Record name | 2-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2984-55-6 | |

| Record name | (±)-2-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2984-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylauric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002984556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2984-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxydodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62H8XD5QSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Solid Acid-Catalyzed Hydroxylation

A prominent chemical route involves the oxidation of dodecanoic acid using solid acid catalysts. For instance, silica-supported sodium bisulfate (SiO₂-NaHSO₄) systems, adapted from decanoic acid derivatization methods, enable selective α-hydroxylation. In this process:

-

Substrate : Dodecanoic acid is adsorbed onto a SiO₂-NaHSO₄ matrix (3 mmol/g catalyst loading).

-

Conditions : Reactions proceed at 160°C under inert atmospheres for 1 hour, achieving 70–75% conversion.

-

Mechanism : The acidic sites on SiO₂ facilitate protonation of the carboxylic acid, while NaHSO₄ acts as an oxidizing agent, promoting hydroxylation at the α-carbon.

Table 1: Performance of Solid Acid Catalysts in 2-HDA Synthesis

Wittig Reaction-Based Pathways

Alternative routes employ Wittig reactions to construct the hydroxylated carbon chain. For example:

-

Intermediate Synthesis : 11-Hydroxyundecanal is synthesized via oxidation of 1,10-decanediol using SiO₂-NaHSO₄.

-

Wittig Olefination : The aldehyde reacts with phosphoranylidene acetate to form ethyl 2-hydroxydodecenoate.

-

Hydrolysis : Basic hydrolysis (e.g., K₂CO₃/MeOH) yields 2-HDA with >90% purity.

Key Advantages :

-

Avoids harsh oxidants like Ag₂CO₃, reducing halogenated byproducts.

-

Scalable to industrial production with dichloromethane as a solvent.

Microbial and Enzymatic Approaches

Engineered β-Oxidation Pathways in Escherichia coli

Modifying microbial β-oxidation pathways enables regioselective hydroxylation. In analogous systems for 10-hydroxy-2-decenoic acid production:

-

Step 1 : Decanoic acid is converted to trans-2-decenoic acid via overexpression of FadD (acyl-CoA synthetase) and FadE (acyl-CoA dehydrogenase).

-

Step 2 : A P450 terminal hydroxylase (CYP153A33-CPR BM3) introduces a hydroxyl group at the ω-position.

Adaptation for 2-HDA :

-

Redesigning P450 enzymes (e.g., CYP102A1) to target the α-carbon of dodecanoic acid.

-

Co-expression with redox partners (e.g., ferredoxin reductases) enhances electron transfer.

Table 2: Enzymatic Hydroxylation Performance

Whole-Cell Biocatalysis

Whole-cell systems optimize cofactor regeneration and substrate uptake. For example:

-

Strain Engineering : E. coli BL21(DE3) expressing Bacillus subtilis hydroxylases.

-

Fed-Batch Fermentation : Maintains dissolved oxygen at 30% and glucose feed rate at 0.2 g/L/h, achieving 2-HDA titers of 1.2 g/L.

Challenges :

-

Toxicity of intermediates (e.g., α,β-unsaturated acids) necessitates in situ product removal.

-

Carbon chain length specificity of enzymes requires protein engineering.

Catalytic Hydrogenation and Reduction

Noble Metal-Catalyzed Hydrogenation

Palladium- or platinum-based catalysts reduce 2-ketododecanoic acid to 2-HDA:

-

Conditions : 50 bar H₂, 80°C, 8 hours.

-

Yield : 82% with 5% Pt/C catalyst.

Limitations :

-

Requires high-purity ketone precursors.

-

Catalyst deactivation via sulfur poisoning.

Industrial-Scale Production Considerations

Continuous Flow Systems

Microreactors with immobilized enzymes (e.g., lipase B from Candida antarctica) enhance reaction kinetics:

化学反应分析

反应类型: 2-羟基月桂酸会发生各种化学反应,包括:

氧化: 它可以被氧化形成十二烷二酸。

还原: 还原反应可以将其转化为月桂酸。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物等还原剂。

主要产物:

氧化: 十二烷二酸。

还原: 月桂酸。

科学研究应用

Lipid Studies

2-Hydroxydodecanoic acid is utilized in lipid research to study the behavior of fatty acids in biological systems. Its role as a chiral compound makes it particularly valuable for evaluating chiral separation methods in medium-chain saturated hydroxyl fatty acids .

Pharmacokinetics and Metabolism

Research indicates that 2-hydroxydodecanoic acid can be metabolized in vivo, contributing to the understanding of fatty acid metabolism in humans. Studies have shown that its pharmacokinetics can be influenced by enzyme treatments, leading to enhanced absorption and bioavailability of metabolites .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing novel antimicrobial agents. Its efficacy against specific bacterial strains suggests potential applications in pharmaceuticals and food preservation .

Cosmetic and Dermatological Applications

Due to its moisturizing properties, 2-hydroxydodecanoic acid is being explored for use in cosmetic formulations. Its ability to enhance the penetration of active ingredients in topical applications has been documented, indicating its potential as an additive in skincare products .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, 2-hydroxydodecanoic acid was tested against Staphylococcus aureus. Results indicated significant bactericidal activity at concentrations as low as 0.5%, showcasing its potential for use in topical antimicrobial formulations .

Case Study 2: Lipid Metabolism Research

A study investigating the pharmacokinetics of medium-chain fatty acids found that 2-hydroxydodecanoic acid contributed to improved lipid profiles in subjects consuming royal jelly, which contains this fatty acid among others. The study highlighted its role in modulating serum cholesterol levels and improving overall metabolic health .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Lipid Studies | Evaluating chiral separation methods | Effective in lipid research contexts |

| Pharmacokinetics | Metabolism studies in humans | Enhanced absorption with enzyme treatment |

| Antimicrobial Properties | Testing against bacterial strains | Significant bactericidal activity |

| Cosmetic Applications | Use as a moisturizer and active ingredient enhancer | Improved penetration of actives |

作用机制

2-羟基月桂酸通过与游离脂肪酸受体 1 (FFAR1) 和 GPR84 受体等特定分子靶标相互作用发挥作用。它作为部分激动剂,调节这些受体的活性并影响代谢途径。 此外,它还抑制牛肝连接酶和鼠肾线粒体中链酰基辅酶 A 合成酶等酶 .

类似化合物:

月桂酸: 一种没有羟基的饱和脂肪酸。

2-羟基十六烷酸: 一种具有更长碳链的羟基化脂肪酸。

2-羟基十四烷酸: 另一种具有不同链长的羟基化脂肪酸

独特性: 2-羟基月桂酸的独特性在于其在第二个碳上的特异性羟基化,这赋予了其独特的化学性质和生物活性。 它能够充当特定受体的部分激动剂,以及它对某些酶的抑制作用,使其有别于其他类似化合物 .

相似化合物的比较

Table 1: Key Properties of Selected Hydroxy Fatty Acids

Research Implications and Contradictions

- Natural Occurrence Debate: While 2-hydroxydodecanoic acid is classified as a xenobiotic in human blood , its presence in microbial systems (e.g., Pseudomonas and Candida) confirms natural biosynthesis .

- Functional Specificity: The hydroxyl position (C-2 vs. C-3) critically determines biological activity, as seen in its role in fungal morphogenesis versus 3-hydroxydecanoic acid’s inhibitory effects .

生物活性

2-Hydroxydodecanoic acid, also known as 2-hydroxylauric acid, is a medium-chain fatty acid with the molecular formula and a CAS number of 5393-81-7. This compound has garnered attention in various biological studies due to its potential therapeutic properties, including antimicrobial activity and effects on metabolic processes.

- Molecular Weight : 216.32 g/mol

- Density : 1.011 g/cm³

- Melting Point : 73-75 °C

- Boiling Point : 318.9 °C at 760 mmHg

- Solubility : Practically insoluble in water, indicating its hydrophobic nature which is typical of medium-chain fatty acids .

Antimicrobial Properties

Research indicates that 2-hydroxydodecanoic acid exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, including those responsible for respiratory infections. In particular, it was detected in the bound lipids of Bordetella bronchiseptica, suggesting a role in bacterial membrane structure and function .

Table 1: Antimicrobial Activity of 2-Hydroxydodecanoic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Bordetella bronchiseptica | Detected in bound lipids | |

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Effects on Metabolism

Studies have explored the impact of 2-hydroxydodecanoic acid on metabolic processes. For example, it has been noted to influence lipid metabolism and may play a role in energy homeostasis. In animal models, administration of this compound has led to alterations in body weight and fat distribution, suggesting potential applications in obesity management .

Table 2: Effects on Body Weight and Fat Distribution

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Fat Mass Change (%) |

|---|---|---|---|

| Control | 160 ± 5 | 200 ± 10 | - |

| 2-Hydroxydodecanoic Acid | 162 ± 5 | 180 ± 8 | -10 |

| Placebo | 161 ± 5 | 205 ± 12 | +5 |

Case Studies

A pilot study involving ovariectomized rats demonstrated that supplementation with 2-hydroxydodecanoic acid resulted in significant changes in bone metabolism. The study measured bone mineral content and biomechanical properties, showing improved outcomes in treated groups compared to controls .

Key Findings from the Pilot Study:

- Bone Mineral Content (BMC) : Increased in the treatment group.

- Biomechanical Strength : Enhanced resistance to fracture under stress tests.

常见问题

Q. Key Considerations :

- Monitor reaction temperature to avoid over-oxidation.

- Use inert atmospheres (e.g., nitrogen) to prevent degradation of reactive intermediates.

Basic: How can researchers characterize the purity and structural integrity of 2-hydroxydodecanoic acid?

Answer:

Analytical Methods :

Q. Methodological Solutions :

- Dose-Response Curves : Test activity across a broad concentration range.

- Membrane Permeability Assays : Use fluorescent dyes (e.g., propidium iodide) to quantify cell damage .

- Isotopic Labeling : C-labeled 2-hydroxydodecanoic acid to track uptake and metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。